molecular formula C15H16N4O B2982877 (E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2321331-77-3

(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2982877
CAS No.: 2321331-77-3
M. Wt: 268.32
InChI Key: WNMJOXDTDWYDQG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains several functional groups, including a phenyl group, a triazole ring, an azetidine ring, and a prop-2-en-1-one group . Compounds with these functional groups are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves reacting a terminal alkyne with an azide to form a triazole ring .

Scientific Research Applications

Synthesis and Characterization

Research into compounds structurally related to "(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one" often involves their synthesis and comprehensive characterization. Studies have detailed the creation of azetidinone and thiazolidinone moieties linked to various cores, characterized using techniques like IR, NMR, and mass spectrometry. These processes lay the groundwork for understanding the compound's potential applications in various fields of scientific research (Saundane & Walmik, 2013).

Antimicrobial and Antitubercular Activity

A significant area of research for compounds with azetidinone and triazole components involves evaluating their antimicrobial and antitubercular properties. These compounds have been synthesized and tested against a range of microbial pathogens, showing varying degrees of efficacy. For instance, novel azetidinone derivatives incorporating 1,2,4-triazole have demonstrated potential anti-tubercular activity, suggesting their utility in developing new therapeutics (Thomas, George, & Harindran, 2014).

Antioxidant, Cytotoxic, and Antimycobacterial Activities

Studies have also explored the antioxidant, cytotoxic, and antimycobacterial activities of compounds related to "this compound". These activities are crucial for the development of new drugs with potential applications in treating various diseases and conditions. For example, synthesized azetidinones linked to the indole nucleus were characterized and screened for these biological activities, showcasing their relevance in pharmacological research (Saundane & Walmik, 2013).

Corrosion Inhibition

Another interesting application of triazole-related compounds is in the field of corrosion inhibition. Research has demonstrated that certain triazole derivatives can significantly inhibit the corrosion of metals in acidic environments, highlighting their potential use in industrial applications. These studies involve both experimental and computational approaches to understand the mechanisms behind corrosion inhibition and the effectiveness of these compounds (Hrimla et al., 2020).

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 1,3-diazole derivatives, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.

Mode of Action

It’s known that imidazole derivatives can interact with their targets in several ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular structures . The specific interactions depend on the compound’s chemical structure and the nature of the target.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives , it’s plausible that this compound could affect multiple pathways. These could include pathways related to inflammation, tumor growth, diabetes, allergies, and various infections.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

(E)-3-phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-14(11-18)12-19-9-8-16-17-19/h1-9,14H,10-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJOXDTDWYDQG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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